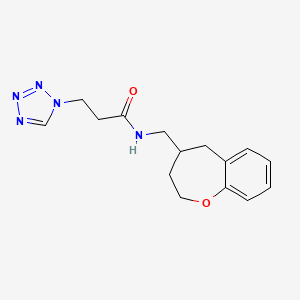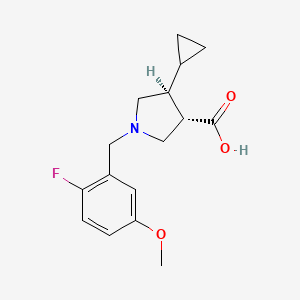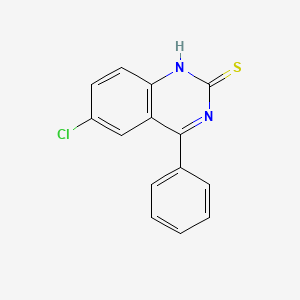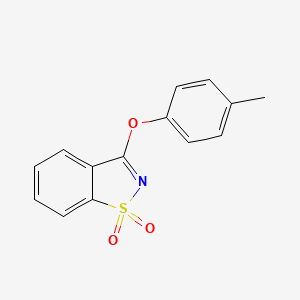
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(1H-tetrazol-1-yl)propanamide and related compounds often involves multistep chemical reactions, starting from base chemical structures to the final compound through a series of intermediates. For instance, the design and synthesis of hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives showcase the complexity and creativity involved in synthesizing novel compounds for potential therapeutic use (Kamiński et al., 2015). These processes typically require advanced organic synthesis techniques, including coupling reactions, use of catalysts, and specific conditions to achieve high yields and desired specificity.
Molecular Structure Analysis
The molecular structure of such compounds is determined through various spectroscopic and crystallographic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These methods provide detailed information on the compound's molecular framework, the arrangement of atoms, and the configuration of its functional groups. For example, the structure of novel compounds with potential cyclooxygenase-2 inhibition properties was elucidated using X-ray crystallography, demonstrating the precision required to define the molecular geometry and electronic structure of complex organic compounds (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c21-15(5-7-20-11-17-18-19-20)16-10-12-6-8-22-14-4-2-1-3-13(14)9-12/h1-4,11-12H,5-10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTMFODUJMDTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(1H-tetrazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5656006.png)

![5-acetyl-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5656030.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5656037.png)
![2-{[1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5656038.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-methylpiperidine](/img/structure/B5656050.png)

![2-[3-(2-methoxyethyl)-5-(5-methoxy-2-furyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5656053.png)
![2-{[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5656057.png)
![3-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5656064.png)

![(1-benzyl-1H-pyrazol-4-yl)[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]acetic acid](/img/structure/B5656067.png)
![1-[3-(phenylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5656083.png)